4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate
Description
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate (CAS: 477857-28-6) is a pyrimidine derivative with a molecular formula of C₂₂H₁₆N₂O₄ and a molecular weight of 372.38 g/mol . The compound features a central pyrimidine ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a phenyl ester linked to a 2-furoate moiety. This structural configuration confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-26-17-8-4-15(5-9-17)19-12-13-23-21(24-19)16-6-10-18(11-7-16)28-22(25)20-3-2-14-27-20/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHHJJABFEMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Phenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions to form the pyrimidinyl phenyl intermediate.
Esterification: The intermediate is then subjected to esterification with furoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The furoate ester can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[4-(4-Hydroxyphenyl)-2-pyrimidinyl]phenyl 2-furoate.
Reduction: Formation of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furanmethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate and its analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance herbicidal specificity against dicotyledonous plants (e.g., rape) compared to analogs with non-polar substituents like thiophene or benzoyl groups .
Electronic and Steric Modifications: The dimethoxymethyl-substituted analog (CAS 477870-24-9) lacks the methoxyphenyl group, reducing aromaticity and possibly diminishing herbicidal activity due to weaker π-π interactions with biological targets .
Comparative Herbicidal Data: In a 2012 study, pyrimidine derivatives with 4-methoxyphenyl groups exhibited moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) . This suggests that the methoxy group’s electron-donating nature enhances selectivity for broadleaf weeds.
Research Findings and Implications
Herbicidal Mechanism
The herbicidal activity of this compound may involve inhibition of acetolactate synthase (ALS), a common target for pyrimidine derivatives, though this requires experimental validation . Analogous compounds with methoxy substituents have shown enhanced binding affinity to ALS due to improved hydrophobic interactions .
Biological Activity
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate (CAS No. 477857-28-6) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrimidine ring, methoxyphenyl group, and furoate ester. Its molecular formula is with a molecular weight of 372.37 g/mol.
| Property | Value |
|---|---|
| CAS Number | 477857-28-6 |
| Molecular Formula | |
| Molecular Weight | 372.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory pathways, suggesting potential anticancer and anti-inflammatory properties.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
- Gene Expression Alteration : The compound may affect the transcription of genes involved in inflammation and oxidative stress responses.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a related compound led to a reduction in tumor volume in xenograft models by promoting apoptosis in cancer cells while sparing normal cells from cytotoxic effects.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays:
- In Vivo Studies : Animal models have shown that the administration of the compound reduces inflammatory markers and symptoms associated with conditions like arthritis.
- Mechanistic Insights : The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed, suggesting a pathway through which the compound exerts its anti-inflammatory effects.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on this compound have indicated low acute toxicity levels:
- Acute Toxicity Testing : Mice treated with high doses (2000 mg/kg) exhibited no lethality or significant adverse effects over a two-week observation period.
- Histopathological Analysis : Examination of organs post-treatment revealed no significant pathological changes, indicating a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
